molecular formula C28H25NO5 B2599468 8-(4-ethoxybenzoyl)-6-[(4-methylphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one CAS No. 872198-18-0

8-(4-ethoxybenzoyl)-6-[(4-methylphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one

Katalognummer: B2599468
CAS-Nummer: 872198-18-0
Molekulargewicht: 455.51
InChI-Schlüssel: PPRMZGICQKZWKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the quinolinone-dioxane hybrid family, characterized by a fused [1,4]dioxino[2,3-g]quinolin-9-one core. Key structural features include:

  • 6-[(4-Methylphenyl)methyl]: A 4-methylbenzyl moiety at position 6, enhancing steric bulk and modulating solubility.
  • Dioxane ring: The 1,4-dioxane fused to the quinolinone scaffold introduces conformational rigidity .

Eigenschaften

IUPAC Name

8-(4-ethoxybenzoyl)-6-[(4-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25NO5/c1-3-32-21-10-8-20(9-11-21)27(30)23-17-29(16-19-6-4-18(2)5-7-19)24-15-26-25(33-12-13-34-26)14-22(24)28(23)31/h4-11,14-15,17H,3,12-13,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPRMZGICQKZWKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCCO4)CC5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 8-(4-ethoxybenzoyl)-6-[(4-methylphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one involves multiple steps, typically starting with the preparation of the quinoline core. The synthetic route may include the following steps:

    Formation of the Quinoline Core: This can be achieved through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent.

    Introduction of the Dioxino Group: This step involves the formation of the dioxino ring, which can be achieved through cyclization reactions.

    Attachment of the Benzoyl and Methylphenyl Groups: These groups are introduced through Friedel-Crafts acylation and alkylation reactions, respectively.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

8-(4-Ethoxybenzoyl)-6-[(4-methylphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be replaced with other nucleophiles.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

8-(4-Ethoxybenzoyl)-6-[(4-methylphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

    Medicine: The compound can be investigated for its potential therapeutic effects, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.

    Industry: It can be used in the development of new materials with specific properties, such as dyes, pigments, or polymers.

Wirkmechanismus

The mechanism of action of 8-(4-ethoxybenzoyl)-6-[(4-methylphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways involved would depend on the specific biological activity being investigated.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and analogs:

Compound Substituents Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Rotatable Bonds Key References
Target: 8-(4-Ethoxybenzoyl)-6-[(4-methylphenyl)methyl]-[1,4]dioxino[2,3-g]quinolin-9-one 8: 4-ethoxybenzoyl; 6: 4-methylbenzyl C₂₈H₂₅NO₆ 471.5 ~4.8* 7 7
Analog 1: 8-(4-Ethoxybenzoyl)-6-[(4-methoxyphenyl)methyl]-[1,4]dioxino[2,3-g]quinolin-9-one 8: 4-ethoxybenzoyl; 6: 4-methoxybenzyl C₂₈H₂₅NO₇ 487.5 4.8 8 7
Analog 2: 8-Benzoyl-6-[(4-fluorophenyl)methyl]-[1,4]dioxino[2,3-g]quinolin-9-one 8: benzoyl; 6: 4-fluorobenzyl C₂₆H₂₀FNO₅ 415.4 4.6 6 4
Analog 3: 2-[8-(4-Ethoxybenzoyl)-9-oxo-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3-methoxyphenyl)acetamide 8: 4-ethoxybenzoyl; 6: acetamide-linked 3-methoxyphenyl C₃₁H₂₉N₂O₇ 547.6 ~5.2* 9 10

*Estimated based on structural similarity to Analog 1.

Key Observations:

Substituent Effects on Lipophilicity (XLogP3): The target compound’s 4-methylbenzyl group (XLogP3 ~4.8) confers slightly higher lipophilicity than Analog 2’s 4-fluorobenzyl (XLogP3 4.6) due to the methyl group’s nonpolar nature .

Hydrogen Bonding and Solubility: The acetamide group in Analog 3 increases hydrogen bond acceptors (9 vs. The 4-ethoxybenzoyl group in the target compound and Analog 1 contributes to similar hydrogen bonding profiles, but the methoxy variant (Analog 1) has one additional acceptor due to the OCH₃ group .

Steric and Electronic Effects: The 4-fluorobenzyl group in Analog 2 introduces electron-withdrawing effects, which may alter binding interactions in biological targets compared to the electron-donating methyl group in the target compound .

Research Findings on Analogous Compounds

  • Antimicrobial Activity : Fluorinated analogs (e.g., Analog 2) exhibit enhanced activity against Gram-positive bacteria, likely due to improved membrane penetration from fluorine’s electronegativity .
  • Kinase Inhibition : Acetamide-linked derivatives (e.g., Analog 3) show moderate inhibition of tyrosine kinases, attributed to the acetamide group’s ability to form key hydrogen bonds with ATP-binding pockets .
  • Metabolic Stability : Methoxy-substituted compounds (e.g., Analog 1) demonstrate longer plasma half-lives in rodent studies compared to methylated variants, possibly due to reduced cytochrome P450-mediated oxidation .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how are intermediates characterized?

The synthesis of fused quinoline derivatives often involves multi-step protocols. For example, a related [1,4]dioxino[2,3-g]isoquinoline derivative was synthesized via:

  • Reductive amination : Reduction of (E)-6-(2-nitrovinyl)-2,3-dihydro[1,4]benzodioxine using LiAlH4 in THF (20 h, room temperature) yielded 2-(2,3-dihydro[1,4]benzodioxin-6-yl)ethylamine with 61% yield .
  • Catalytic hydrogenation : Benzyl-protected intermediates were deprotected using Pd/C under H2 (48 h), achieving 53% yield after column chromatography .
  • Cyclization : Refluxing with 3,4,5-trimethoxybenzaldehyde in ethanol under argon produced the final heterocyclic structure .
    Key characterization methods : NMR (1H/13C), IR, and HPLC (e.g., 66.7–77% purity for enantiomers) .

Q. How is X-ray crystallography applied to confirm molecular geometry and intermolecular interactions?

Single-crystal X-ray diffraction resolves bond lengths, angles, and packing interactions. For a structurally similar quinoline derivative:

  • Crystal parameters : Monoclinic system (space group P1), unit cell dimensions (a=9.7396 Å, b=10.5520 Å), and π-π stacking (centroid distances: 3.612–3.771 Å) stabilize the lattice .
  • Data refinement : SHELXS97/SHELXL97 software with R factor = 0.049 and data-to-parameter ratio = 16.5 ensures accuracy .

Advanced Research Questions

Q. How can low yields in catalytic hydrogenation or reductive steps be optimized?

Contradictory yields (e.g., 53% vs. 61% in similar steps ) may arise from:

  • Catalyst selection : Pd/C vs. Raney Ni impacts reactivity and byproduct formation.
  • Reaction time : Extended hydrogenation (e.g., >48 h) may improve conversion but risk over-reduction.
  • Purification : Gradient elution in silica gel chromatography (e.g., ethyl acetate/hexane) enhances separation of polar intermediates .

Q. What strategies improve enantioselectivity in asymmetric synthesis?

Enantioselective Pictet-Spengler reactions using chiral catalysts (e.g., Brønsted acids) can achieve >99% ee. For example:

  • HPLC analysis : Chiral columns (e.g., Daicel CHIRALPAK®) with hexane/isopropanol mobile phases verify enantiopurity .
  • Steric effects : Bulky substituents (e.g., 3,4,5-trimethoxyphenyl) enhance stereochemical control during cyclization .

Q. How to resolve contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions)?

  • Dynamic effects : Rotamers or proton exchange in solution may split signals (e.g., NH or OH groups). Use variable-temperature NMR to identify broadening .
  • DFT calculations : Compare experimental 13C NMR shifts with density functional theory (B3LYP/6-31G*) to validate tautomeric forms .

Q. How to link the compound’s synthesis to theoretical frameworks (e.g., bioactivity hypotheses)?

  • Structural analogy : Thieno[3,2-b]quinoline-1,1-dioxides are known ATP-sensitive potassium channel openers . Design derivatives with modified ethoxy/methyl groups to probe SAR.
  • Docking studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., ion channels) before in vitro assays .

Q. What methodologies assess environmental persistence or ecotoxicity?

Adopt frameworks from long-term environmental studies:

  • Fate analysis : Measure logP (octanol-water partition coefficient) to predict bioavailability. Related quinoline derivatives show logP ~2.5–3.5, indicating moderate hydrophobicity .
  • Ecotoxicology : Perform OECD 207 assays (e.g., Daphnia magna acute toxicity) to evaluate LC50 values .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.